3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800856
InChI: InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(16,17)18)7-11(8-10)21-5/h6-8H,1-5H3
SMILES:
Molecular Formula: C14H18BF3O2S
Molecular Weight: 318.2 g/mol

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC18800856

Molecular Formula: C14H18BF3O2S

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester -

Specification

Molecular Formula C14H18BF3O2S
Molecular Weight 318.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(16,17)18)7-11(8-10)21-5/h6-8H,1-5H3
Standard InChI Key OMZMFRCTZQVTEL-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C(F)(F)F

Introduction

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant attention in organic synthesis due to its unique substitution pattern on the phenyl ring. This compound, with the molecular formula C12H12B F3O2S, is particularly notable for its applications in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The presence of both trifluoromethyl and methylthio groups enhances its reactivity and selectivity in various chemical transformations.

Synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester

The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice. Common solvents used include dimethylformamide or toluene, with bases like potassium acetate employed to achieve optimal yields. For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and consistency.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with appropriate aryl halides or triflates.

  • Borylation: This step involves the conversion of the aryl halide into the boronic acid or ester using a boron source.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent application, where it facilitates the formation of stable carbon-carbon bonds. The electronic effects of the trifluoromethyl and methylthio groups contribute to its reactivity and selectivity.

Mechanism of Action:

  • Transmetalation: The boronic ester undergoes transmetalation with a palladium catalyst.

  • Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organic halide.

  • Reductive Elimination: The final step involves reductive elimination to form the desired product.

Research Findings and Data

Research on 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester highlights its importance in synthesizing complex organic molecules. The compound's unique substitution pattern enhances its utility in various chemical transformations.

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